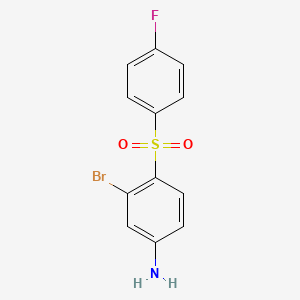
3-Bromo-4-(4-fluorobenzenesulfonyl)-phenylamine
Descripción general
Descripción
“3-Bromo-4-(4-fluorobenzenesulfonyl)-phenylamine” is a complex organic compound. It likely contains a phenylamine group (an aromatic ring with an attached amine group), a bromine atom, and a fluorobenzenesulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The bromine and fluorine atoms would likely be attached to the aromatic ring, and the benzenesulfonyl and phenylamine groups would also be part of the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific positions of the functional groups and halogen atoms within the molecule. The presence of the bromine and fluorine atoms could make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Electrophilic Fluorination Methodology
A study demonstrated the electrophilic fluorination of a highly functionalized pyrrole using a methodology that could potentially apply to compounds like 3-Bromo-4-(4-fluorobenzenesulfonyl)-phenylamine. The process involved bromine-lithium exchange followed by treatment with N-fluorobenzenesulfonimide, highlighting a route to access fluorinated compounds inaccessible by other methods (K. Barnes et al., 1994).
Supramolecular Structures
Research on 3-Bromoanilinium and 4-Bromoanilinium compounds, closely related to 3-Bromo-4-(4-fluorobenzenesulfonyl)-phenylamine, focused on their supramolecular structures. These studies revealed the dominance of classical hydrogen bonds over halogen bonding in their crystal structures, offering insights into how similar compounds might form supramolecular assemblies (Virginia Lozano et al., 2008).
Polyimide Synthesis
Another application involves the synthesis and characterization of polyimides from triphenylamine-based diamine monomers, suggesting the utility of related compounds in the development of materials with desirable thermal, optical, and electrical properties (J. Choi et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-4-(4-fluorophenyl)sulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO2S/c13-11-7-9(15)3-6-12(11)18(16,17)10-4-1-8(14)2-5-10/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXMWZLGCDVJMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)C2=C(C=C(C=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(4-fluorobenzenesulfonyl)-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[(4-Methoxy-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485776.png)
![1-{[Ethyl(phenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485777.png)
![1-{[(4-Chlorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485780.png)
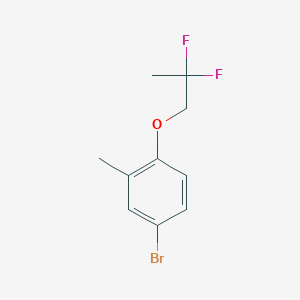
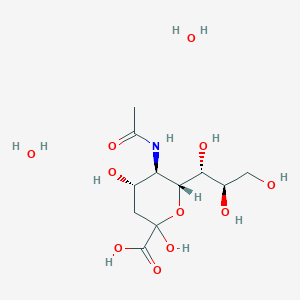
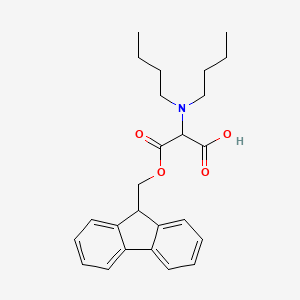
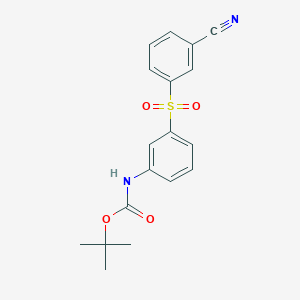
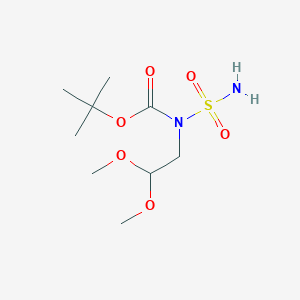

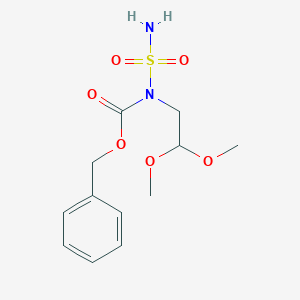
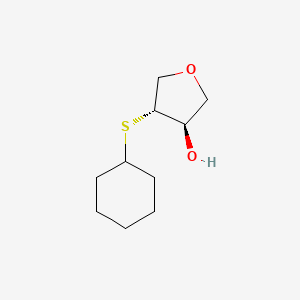
![(3R,4R)-4-{[4-(propan-2-yl)phenyl]sulfanyl}oxolan-3-ol](/img/structure/B1485796.png)
![(3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485797.png)
